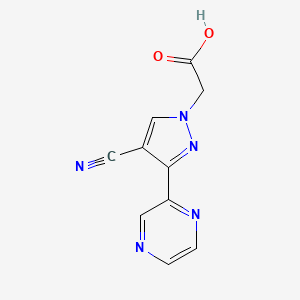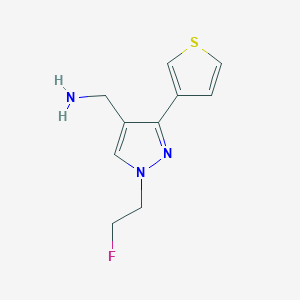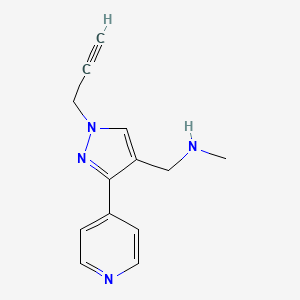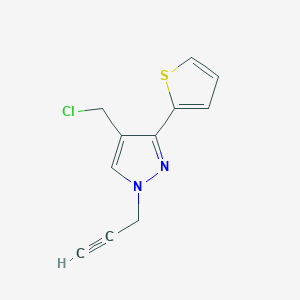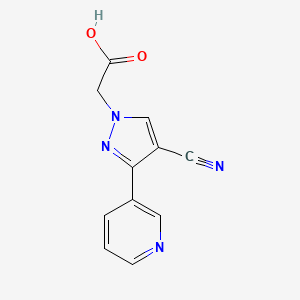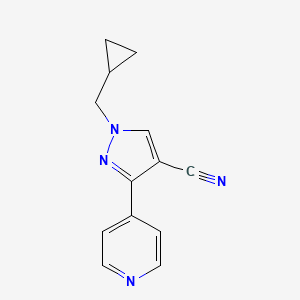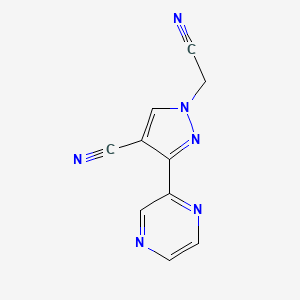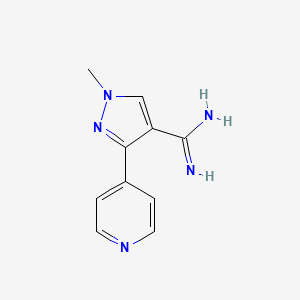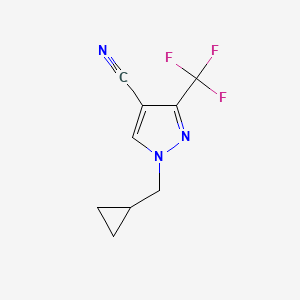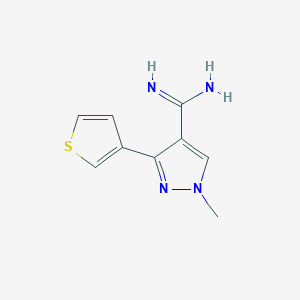
3-(4-(溴甲基)-1-(丙-2-炔-1-基)-1H-吡唑-3-基)吡啶
描述
3-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, or BMPP, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that is used in a variety of different areas, including organic synthesis, biochemistry, and drug discovery. BMPP has been studied extensively and has been used to synthesize a variety of different compounds. Its unique structure and reactivity make it an attractive target for further research.
科学研究应用
合成与表征
- 相关吡唑衍生物的合成和表征已得到广泛研究。例如,制备了时间分辨荧光免疫测定的双功能螯合中间体,展示了该化合物用于开发诊断工具的效用 (庞丽华,2009)。
- 另一项研究重点是 2-(1H-吡唑-5-基)吡啶、它们的二聚体和醇配合物中的光致互变异构化,说明了该配合物的感光特性及其在光物理研究中的潜在应用 (V. Vetokhina 等,2012)。
配位化学和催化
- 探索了与金属结合域形成配合物,证明了该化合物在配位化学和新型催化剂的创建中的相关性 (Clare A. Tovee 等,2010)。
- 从相关的吡唑化合物衍生的新型多杂环环系的合成表明在开发新材料和催化剂中具有潜在的应用 (E. Abdel‐Latif 等,2019)。
光物理和电化学应用
- 在多核配合物中相关吡唑基配体的研究表明在材料科学中的应用,特别是在需要特定光物理或电化学性质的器件中 (乔华伟等,2008)。
- 探索用于发光器件中调色的铱四唑配合物中的吡唑基吡啶,突出了在光电应用中的潜力 (S. Stagni 等,2008)。
属性
IUPAC Name |
3-[4-(bromomethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-2-6-16-9-11(7-13)12(15-16)10-4-3-5-14-8-10/h1,3-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFJUFYNJMRTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CN=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




